molecular formula C26H28F2N4O3S B11574455 2-[(7-Difluoromethyl-5-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester

2-[(7-Difluoromethyl-5-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester

Cat. No.: B11574455
M. Wt: 514.6 g/mol
InChI Key: SDELZFQDKASDNE-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[7-(DIFLUOROMETHYL)-5-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[1,5-a]pyrimidine core, a difluoromethyl group, and a benzothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[7-(DIFLUOROMETHYL)-5-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common approach is the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid, leading to the formation of the pyrazolo[1,5-a]pyrimidine core . The benzothiophene moiety can be introduced through a Friedel–Crafts reaction, which is promoted by hexafluoro-2-propanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[7-(DIFLUOROMETHYL)-5-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

PROPAN-2-YL 2-[7-(DIFLUOROMETHYL)-5-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[7-(DIFLUOROMETHYL)-5-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The difluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 2-[7-(DIFLUOROMETHYL)-5-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with a benzothiophene moiety and a difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H28F2N4O3S

Molecular Weight

514.6 g/mol

IUPAC Name

propan-2-yl 2-[[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H28F2N4O3S/c1-14(2)35-26(34)21-16-10-6-7-11-20(16)36-25(21)31-24(33)17-13-29-32-19(22(27)28)12-18(30-23(17)32)15-8-4-3-5-9-15/h3-5,8-9,13-14,18-19,22,30H,6-7,10-12H2,1-2H3,(H,31,33)

InChI Key

SDELZFQDKASDNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C4NC(CC(N4N=C3)C(F)F)C5=CC=CC=C5

Origin of Product

United States

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